2-{(E)-[(Naphthalen-2-yl)methylidene]amino}phenol
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Overview
Description
2-{(E)-[(Naphthalen-2-yl)methylidene]amino}phenol is an organic compound characterized by the presence of a naphthalene ring system and a phenol group linked through an azomethine (Schiff base) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(Naphthalen-2-yl)methylidene]amino}phenol typically involves the condensation reaction between 2-aminophenol and 2-naphthaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base linkage, resulting in the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[(Naphthalen-2-yl)methylidene]amino}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The azomethine linkage can be reduced to form the corresponding amine.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
2-{(E)-[(Naphthalen-2-yl)methylidene]amino}phenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Studied for its potential therapeutic applications, including anticancer activity.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-{(E)-[(Naphthalen-2-yl)methylidene]amino}phenol involves its ability to form coordination complexes with metal ions. The azomethine nitrogen and phenolic oxygen atoms act as donor sites, allowing the compound to chelate metal ions. This chelation can influence various biological pathways, including enzyme inhibition and reactive oxygen species scavenging .
Comparison with Similar Compounds
Similar Compounds
- 2-{(E)-[(Naphthalen-1-yl)methylidene]amino}phenol
- 2-{(E)-[(Naphthalen-2-yl)methylidene]amino}benzoic acid
- 2-{(E)-[(Naphthalen-2-yl)methylidene]amino}thiophenol
Uniqueness
2-{(E)-[(Naphthalen-2-yl)methylidene]amino}phenol is unique due to its specific structural arrangement, which allows for strong intramolecular hydrogen bonding between the phenolic hydroxyl group and the azomethine nitrogen.
Properties
CAS No. |
78685-68-4 |
---|---|
Molecular Formula |
C17H13NO |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
2-(naphthalen-2-ylmethylideneamino)phenol |
InChI |
InChI=1S/C17H13NO/c19-17-8-4-3-7-16(17)18-12-13-9-10-14-5-1-2-6-15(14)11-13/h1-12,19H |
InChI Key |
UJSAXWPGXHYGAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=NC3=CC=CC=C3O |
Origin of Product |
United States |
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